Bis(2-methylpropyl)(prop-2-en-1-yl)alumane
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Overview
Description
Bis(2-methylpropyl)(prop-2-en-1-yl)alumane is an organoaluminum compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of aluminum bonded to two 2-methylpropyl groups and one prop-2-en-1-yl group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl)(prop-2-en-1-yl)alumane typically involves the reaction of aluminum alkyls with appropriate alkenes. One common method is the reaction of diisobutylaluminum hydride with allyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of specialized reactors and purification techniques, such as distillation under reduced pressure, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl)(prop-2-en-1-yl)alumane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Substitution: The aluminum center can participate in substitution reactions, where the alkyl or allyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or other reducing agents can be used.
Substitution: Halides and other nucleophiles are typically employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce various hydrocarbons.
Scientific Research Applications
Bis(2-methylpropyl)(prop-2-en-1-yl)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which Bis(2-methylpropyl)(prop-2-en-1-yl)alumane exerts its effects involves the activation of the aluminum center, which can coordinate with various substrates. This coordination facilitates the transfer of alkyl or allyl groups to the substrate, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diisobutylaluminum hydride: A related compound with similar reactivity but different alkyl groups.
Triethylaluminum: Another organoaluminum compound used in organic synthesis.
Diisobutyl phthalate: While not an organoaluminum compound, it shares some structural similarities and is used in different industrial applications.
Uniqueness
Bis(2-methylpropyl)(prop-2-en-1-yl)alumane is unique due to its specific combination of alkyl and allyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in both academic research and industrial applications.
Properties
CAS No. |
95978-76-0 |
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Molecular Formula |
C11H23Al |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
bis(2-methylpropyl)-prop-2-enylalumane |
InChI |
InChI=1S/2C4H9.C3H5.Al/c2*1-4(2)3;1-3-2;/h2*4H,1H2,2-3H3;3H,1-2H2; |
InChI Key |
VHCHLKMWYXYPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Al](CC=C)CC(C)C |
Origin of Product |
United States |
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